N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Description
Based on its name, it is a carboxamide derivative containing a benzothiadiazole core (a heterocyclic ring with sulfur and nitrogen atoms) and a 3-methoxythiolan-3-ylmethyl substituent. Benzothiadiazoles are known for applications in medicinal chemistry (e.g., antiviral or anticancer agents) and materials science (e.g., organic semiconductors) .
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-18-13(4-5-19-8-13)7-14-12(17)9-2-3-10-11(6-9)16-20-15-10/h2-3,6H,4-5,7-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMWLYKIFVTRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxythiolan moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain steps .
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes analogs with partial structural or functional similarities:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences : Lacks the benzothiadiazole and thiolane moieties but shares the carboxamide group.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol. This method could theoretically apply to the target compound but requires adaptation for benzothiadiazole intermediates.
Benzimidazole Derivatives ()
- Core Heterocycle : Benzimidazole (two nitrogen atoms) vs. benzothiadiazole (two nitrogen and one sulfur atom).
- Functional Groups: Derivatives like B1 and B8 feature methoxy and acetamide groups but lack thiolan or sulfur-rich backbones.
Thiazolidinone-Based Carboxamides ()
- Structural Overlap : The (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives share carboxamide and heterocyclic components but differ in ring substitution and electronic properties.
Complex Carboxamide ()
- Example: N-([(BENZYLOXY)AMINO]METHYLENE)-5-(([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]AMINO)METHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE.
- Comparison: Features multiple heterocycles (isoxazole, pyridine) and halogenated substituents, highlighting the diversity of carboxamide applications. No direct pharmacological or physicochemical data overlap with the target compound .
Critical Analysis of Evidence Gaps
- Synthesis & Characterization: No protocols or spectral data (e.g., NMR, X-ray) for the target compound are provided.
- Functional Studies : The evidence lacks biological or material science data (e.g., binding affinity, conductivity) for benzothiadiazole carboxamides.
Proposed Research Directions
To address the knowledge gaps, the following steps are recommended:
Synthesis Optimization : Adapt methods from and to prepare the target compound using benzothiadiazole-5-carboxylic acid and 3-methoxythiolan-3-ylmethylamine.
Computational Modeling: Compare electronic properties (e.g., HOMO-LUMO gaps) with analogs like benzimidazoles or thiazolidinones to predict reactivity or bioactivity.
Biological Screening: Test for antiviral or anticancer activity, leveraging known benzothiadiazole pharmacophores.
Biological Activity
N-[(3-Methoxythiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C12H12N4O2S2 and a molecular weight of 296.38 g/mol. Its structure features a benzothiadiazole core, which is known for its diverse biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 | 6.75 ± 0.19 | High |
| HCC827 | 6.26 ± 0.33 | Moderate |
| NCI-H358 | 6.48 ± 0.11 | Moderate |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower activity against normal cells like MRC-5 fibroblasts, suggesting a favorable therapeutic index for further development .
The mechanism by which this compound exerts its antitumor effects may involve the following pathways:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to apoptosis.
Antimicrobial Activity
In addition to its antitumor properties, there is evidence suggesting that benzothiadiazole derivatives possess antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains with notable efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Lung Cancer Cell Lines :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


